2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Cyclo Condensation: This compound can react with phenacyl bromide to form pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol. The reaction conditions often involve heating and stirring to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a precursor for the synthesis of biologically active heterocyclic compounds, which may have potential therapeutic applications.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Research: The diverse biological activities reported for derivatives of cyanoacetamide have drawn the attention of biochemists.
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in a variety of biochemical reactions, potentially affecting enzyme activity and cellular processes. specific details on its molecular targets and pathways are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-naphthyl)acrylamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-2-propenamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-ethoxy-3-methylphenyl)-2-propenamide
Uniqueness
The uniqueness of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)2)16-11-7-4-8-12-16)22-19(25)17(13-21)15-9-5-3-6-10-15/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,22,25) |
InChI Key |
XJXJMRRCURWSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=C3CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.